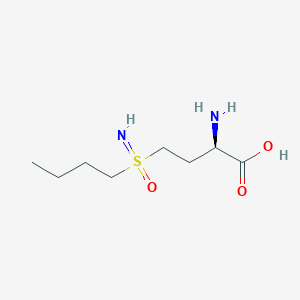

D-Buthionine-(S,R)-sulfoximine

描述

D-Buthionine-(S,R)-sulfoximine is a synthetic amino acid known for its ability to inhibit gamma-glutamylcysteine synthetase, a crucial enzyme in glutathione biosynthesis. This inhibition leads to the depletion of glutathione, a key molecule in cellular defense against oxidative stress (Griffith & Meister, 1979).

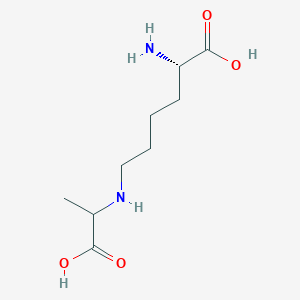

Synthesis Analysis

The synthesis of D-Buthionine-(S,R)-sulfoximine typically involves treatment of corresponding sulfides or sulfoxides with hydrazoic acid. This method retains the stereochemistry of the amino acid while yielding a mixture of diastereomers at the sulfoximine sulfur (Griffith, 1987).

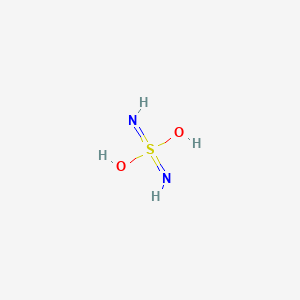

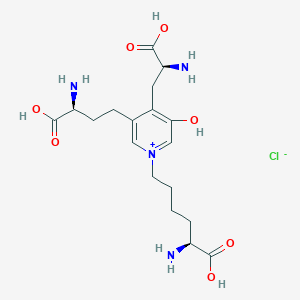

Molecular Structure Analysis

The molecular structure of D-Buthionine-(S,R)-sulfoximine features the presence of a sulfoximine group attached to the buthionine backbone. The absolute configuration, bond lengths, and angles of this molecule have been determined using X-ray diffraction, providing insight into its stereochemical properties (Campbell et al., 1991).

Chemical Reactions and Properties

D-Buthionine-(S,R)-sulfoximine undergoes various chemical reactions due to its unique structure. It can be converted to alpha-imino and alpha-keto acids and interacts with different enzymes, contributing to its biological activity and potential toxicity (Cooper et al., 1976).

Physical Properties Analysis

The physical properties of D-Buthionine-(S,R)-sulfoximine, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of the sulfoximine group impacts these properties, making it a distinct compound in terms of physical characteristics.

Chemical Properties Analysis

D-Buthionine-(S,R)-sulfoximine's chemical properties, particularly its reactivity and interactions with other molecules, are central to its biological effects. Its ability to inhibit glutathione synthesis is a key chemical property, leading to its use in various research and clinical settings (Griffith & Meister, 1979).

科学研究应用

Inhibition of Glutathione Synthesis

D-Buthionine-(S,R)-sulfoximine (BSO) is recognized for its potent and specific inhibition of glutathione synthesis. It achieves this by targeting gamma-glutamylcysteine synthetase, a key enzyme in glutathione biosynthesis, more effectively than similar compounds. This mechanism makes BSO a useful agent in experimental systems investigating glutathione synthesis inhibition (Griffith & Meister, 1979).

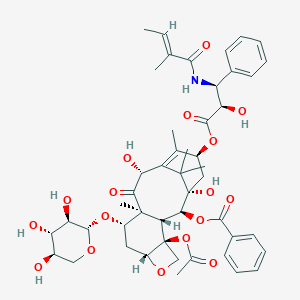

Enhancing Cytotoxicity of Chemotherapeutic Agents

BSO has been employed in clinical trials to enhance the cytotoxic effects of chemotherapeutic agents like melphalan. By depleting intracellular glutathione, BSO can overcome tumor resistance to various chemotherapeutic agents, especially alkylating agents and platinating compounds (Bailey, 1998).

Cytotoxic Effects on Human Neuroblastoma Cell Lines

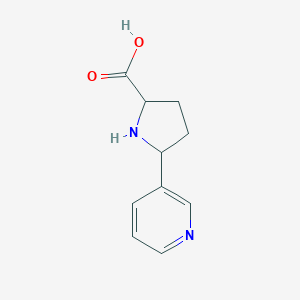

In studies focused on human neuroblastoma cell lines, BSO demonstrated significant cytotoxicity, especially in cell lines with MYCN genomic amplification. BSO induces apoptosis in these cell lines, showcasing its potential as a therapeutic agent in specific cancer treatments (Anderson et al., 1999).

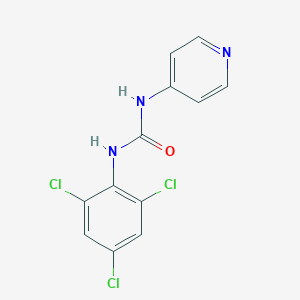

Anti-Trypanosoma cruzi Activity

BSO has shown effectiveness against Trypanosoma cruzi in murine models. It enhances the survival rate of infected mice and decreases parasitemia. Notably, the combination of BSO with drugs like nifurtimox further increases its efficacy against this parasite (Faúndez et al., 2008).

Analytical and Preparative Separation of Diastereomers

BSO's ability to inhibit gamma-glutamylcysteine synthetase has also led to advancements in the analytical and preparative separation of its diastereomers. This separation is crucial for understanding the specific interactions of each diastereomer in biological systems (Campbell et al., 1991).

Determination of Pharmacokinetics in Human Plasma

BSO's pharmacokinetics have been studied in human plasma, providing insights into its distribution, metabolism, and excretion. This information is vital for optimizing its use in clinical settings (Sandor et al., 1995).

Role in Drug Metabolism and Hepatotoxicity

Research on BSO's impact on hepatic drug metabolism in mice suggests its utility in studying the role of glutathione in the biotransformation of xenobiotics. BSO's ability to alter hepatic non-protein sulfhydryl content without affecting enzyme activities provides valuable insights into hepatic drug metabolism (White et al., 1984).

安全和危害

属性

IUPAC Name |

(2R)-2-amino-4-(butylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQFBVYMGADDTQ-SKKCEABJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=N)(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424955 | |

| Record name | D-Buthionine-(S,R)-sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Buthionine-(S,R)-sulfoximine | |

CAS RN |

113158-69-3 | |

| Record name | D-Buthionine-(S,R)-sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

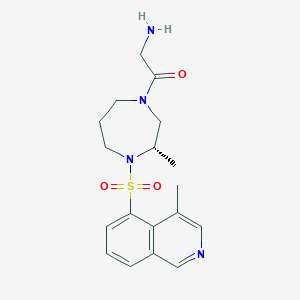

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

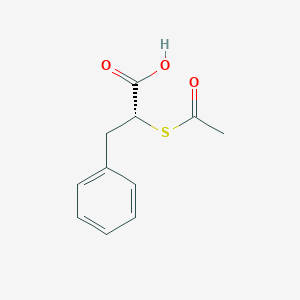

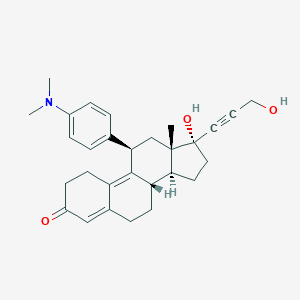

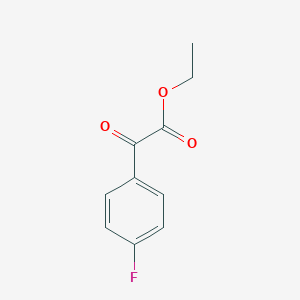

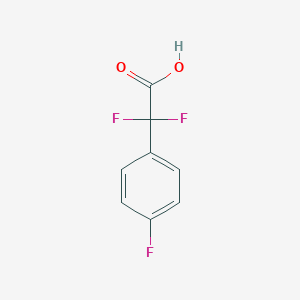

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

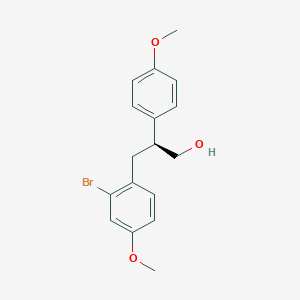

![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)